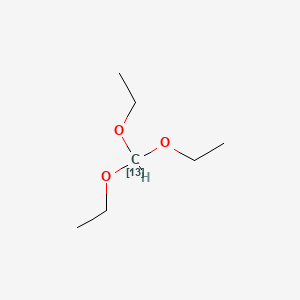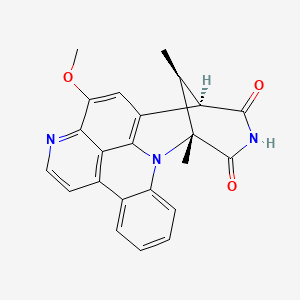
Penicillin V β-Sulfoxide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicillin V β-Sulfoxide-d3 is a chemical compound with the molecular formula C16H15D3N2O6S and a molecular weight of 369.4 . Its chemical name is (2S,3S,5R,6R)-3-methyl-3-(methyl-d3)-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Penicillin .
Molecular Structure Analysis
The molecular structure of Penicillin V β-Sulfoxide-d3 is characterized by a four-membered β-lactam ring . The compound also contains a sulfoxide group, which is a sulfur atom bonded to two oxygen atoms .Physical And Chemical Properties Analysis
Penicillin V β-Sulfoxide-d3 has a molecular weight of 369.4 . Its molecular formula is C16H15D3N2O6S . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Transformation in Aqueous Ozonation
- Ozone Reactions with β-Lactam Antibiotics : Research has shown that reactions of ozone with β-lactam antibiotics like penicillin G result in products that retain antibacterial activities. These products, identified as stereoisomeric sulfoxides, exhibit different reactivity towards further oxidation and play a crucial role in wastewater treatment processes (Dodd et al., 2010).
Synthesis and Inhibition Properties
- Novel β-Lactamase Inhibitors : Synthesis of new penicillin derivatives, including sulfoxides, has been explored for their potential as β-lactamase inhibitors, crucial in combatting antibiotic resistance. Such studies are significant in developing new antimicrobial strategies (Bou et al., 2010).
Antibacterial Activity and Oxidation
- Oxidation Products and Biologically-Active Forms : Investigations into the oxidation of β-lactam antibiotics like penicillin G by agents like ferrate(VI) have been conducted. These studies provide insights into how the antibacterial activity changes upon transformation and the nature of resultant products (Karlesa et al., 2014).
Crystal Structures and Interaction Studies
- Charge Density and Activity Relationship : Studies on penicillin derivatives have explored the relationship between their charge density and activity, aiding in understanding their mechanism of action at a molecular level (Wagner et al., 2004).
Environmental Impact and Degradation
- Degradation Kinetics under UV Irradiation : Research into the degradation of β-lactam antibiotics under UV-activated processes sheds light on environmental impacts and potential treatment methods for antibiotic residues in water (He et al., 2014).
Novel Conjugates and Expanded Activity
- Conjugation with Silver Ions : Conjugation of penicillin G with silver(I) ions forms new compounds with expanded antimicrobial activity, showing potential for developing new antibiotic strategies (Ketikidis et al., 2020).
Mechanism of Action
Penicillin V β-Sulfoxide-d3 likely shares a similar mechanism of action with other β-lactam antibiotics. These antibiotics inhibit bacterial cell growth by binding their β-lactam ring to DD-transpeptidase, an enzyme involved in the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition prevents new cell wall formation, leading to bacterial cell death .
properties
CAS RN |
148680-07-3 |
|---|---|
Product Name |
Penicillin V β-Sulfoxide-d3 |
Molecular Formula |
C16H18N2O6S |
Molecular Weight |
369.406 |
IUPAC Name |
(2S,3S,4S,5R,6R)-3-methyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-3-(trideuteriomethyl)-4$l^{4} |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25-/m1/s1/i1D3/t11-,12+,14-,16-,25- |
InChI Key |
DNPOVSLJNLLGMA-AERZYDOTSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
synonyms |
6-Phenoxyacetamidopenicillinic Acid-d3 1β-Oxide; Penicillin-d3 V S-Oxide; _x000B_[2S-(2α,4β,5α,6β)]-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3 4-Oxide; (2S,4S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyac |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)

![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)